Structural Uniqueness: The 6-Methyl Group Distinguishes Cedrin from Myricetin and Taxifolin
Cedrin is a dihydroflavonol with a 6-methyl group on the A-ring, a structural feature absent in the closely related flavonoids myricetin (a flavonol) and taxifolin (a dihydroflavonol lacking the 6-methyl group) [1]. This methylation can influence pharmacokinetic properties and target specificity, providing a clear chemical basis for selecting Cedrin over its analogs in research applications.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 6-methyldihydromyricetin (Cedrin) |
| Comparator Or Baseline | Myricetin (3,5,7,3',4',5'-hexahydroxyflavone); Taxifolin (3,5,7,3',4'-pentahydroxyflavanone) |
| Quantified Difference | Presence of a methyl group at the C6 position on the A-ring, converting a dihydromyricetin backbone to Cedrin. |
| Conditions | Spectroscopic analysis (NMR) and chemical degradation [1] |
Why This Matters
Structural novelty supports the procurement of Cedrin for studies requiring a specific, well-defined molecular entity rather than a more common, less characterized flavonoid.
- [1] Kulshreshtha, D. K., & Rastogi, R. P. (1980). Dihydroflavonols from Cedrus deodara. Phytochemistry, 19(2), 325-326. View Source
